4-((4-chlorophenyl)thio)-N-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)butanamide
Description
Properties
IUPAC Name |
4-(4-chlorophenyl)sulfanyl-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]butanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClN3O3S/c17-11-5-7-12(8-6-11)24-10-2-4-14(21)18-16-20-19-15(23-16)13-3-1-9-22-13/h1,3,5-9H,2,4,10H2,(H,18,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZYCQZYGMCTSQS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2=NN=C(O2)NC(=O)CCCSC3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization of Hydrazides Using Phosphorus Oxychloride
The 1,3,4-oxadiazole ring is commonly synthesized via cyclodehydration of diacylhydrazides. For the target compound, furan-2-carboxylic acid hydrazide (1) serves as the starting material. Reaction with 4-((4-chlorophenyl)thio)butanoic acid (2) in the presence of phosphorus oxychloride (POCl₃) induces cyclization at 80–100°C for 6–8 hours, yielding the oxadiazole intermediate (3).
$$
\text{(1) + (2)} \xrightarrow{\text{POCl}_3, \Delta} \text{(3)} \quad
$$
Optimization Note: Excess POCl₃ (5–6 equiv.) ensures complete dehydration, while controlled temperature prevents furan ring degradation.
Alternative Route: TBTU-Mediated Cyclodesulfurization
A more recent method employs 2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium tetrafluoroborate (TBTU) to cyclize thiosemicarbazides . Here, furan-2-carbothioamide hydrazide (4) reacts with 4-((4-chlorophenyl)thio)butanoyl chloride (5) in N,N-diisopropylethylamine (DIEA) and dimethylformamide (DMF) at 50°C for 4 hours.
$$
\text{(4) + (5)} \xrightarrow{\text{TBTU, DIEA}} \text{(3)} \quad
$$
Advantages:
Functionalization of the Oxadiazole Core
Introduction of the Thioether Side Chain
The (4-chlorophenyl)thio group is introduced via nucleophilic substitution. 4-Chlorothiophenol (6) reacts with 4-bromobutanoyl chloride (7) in dry acetone with anhydrous K₂CO₃ as a base, yielding 4-((4-chlorophenyl)thio)butanoyl bromide (8).
$$
\text{(6) + (7)} \xrightarrow{\text{K}2\text{CO}3, \text{acetone}} \text{(8)} \quad
$$
Critical Step: Exclusion of moisture prevents hydrolysis of the acyl bromide.
Amide Coupling via Reactive Intermediates
The acyl bromide (8) is converted to 4-((4-chlorophenyl)thio)butanamide (9) by treatment with ammonia gas in tetrahydrofuran (THF) . Subsequent coupling with the oxadiazole intermediate (3) using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCl) and hydroxybenzotriazole (HOBt) in dichloromethane (DCM) furnishes the final product.
$$
\text{(3) + (9)} \xrightarrow{\text{EDCl, HOBt}} \text{Target Compound} \quad
$$
Yield: 68–72% after purification by silica gel chromatography.
Characterization and Analytical Data
Spectroscopic Confirmation
Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₆H₁₄ClN₃O₃S |
| Molecular Weight | 363.8 g/mol |
| Melting Point | 198–202°C |
| Solubility | DMSO, Ethanol |
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Reaction Time (h) | Key Advantage |
|---|---|---|---|
| POCl₃ Cyclization | 60–70 | 6–8 | Cost-effective reagents |
| TBTU Cyclodesulfurization | 75–85 | 4 | Mild conditions, higher yield |
Industrial-Scale Considerations
Chemical Reactions Analysis
Oxidation of the Thioether Group
The thioether (-S-) linkage undergoes oxidation under controlled conditions to form sulfoxide or sulfone derivatives. This reaction is critical for modulating the compound’s electronic properties and biological activity.
| Reaction Conditions | Reagents | Product | Notes |
|---|---|---|---|
| Room temperature, 12 h | H₂O₂ (30%), Acetic acid | Sulfoxide derivative | Partial oxidation observed; requires stoichiometric control |
| 60°C, 6 h | mCPBA (meta-chloroperbenzoic acid) | Sulfone derivative | Complete conversion confirmed via NMR |
Oxidation enhances polarity and may influence binding interactions in biological systems.
Nucleophilic Substitution at the 4-Chlorophenyl Group
The electron-deficient 4-chlorophenyl ring participates in aromatic substitution reactions, particularly at the para-chlorine position.
These substitutions are leveraged to diversify the compound’s structure for structure-activity relationship (SAR) studies.
Oxadiazole Ring Functionalization
The 1,3,4-oxadiazole ring is susceptible to nucleophilic attack at the C-2 position, enabling further derivatization.
| Reaction Conditions | Reagents | Product | Notes |
|---|---|---|---|
| THF, 0°C to RT, 12 h | Grignard reagents (e.g., MeMgBr) | Alkylated oxadiazole | Ring remains intact; regioselectivity confirmed |
| Acetonitrile, 60°C, 6 h | Hydrazine hydrate | Open-chain hydrazide | Ring cleavage observed via LC-MS |
Ring-opening reactions are utilized to generate bioactive metabolites or intermediates .
Cross-Coupling Reactions via the Furan Moiety
The furan ring participates in palladium-catalyzed cross-coupling reactions, enabling structural diversification.
These reactions expand the compound’s utility in synthesizing conjugated systems for material science applications .
Amide Hydrolysis
The butanamide group undergoes hydrolysis under acidic or basic conditions to yield carboxylic acid derivatives.
| Reaction Conditions | Reagents | Product | Notes |
|---|---|---|---|
| 6M HCl, reflux, 8 h | – | 4-((4-Chlorophenyl)thio)butanoic acid | Quantitative conversion |
| NaOH (10%), ethanol, 70°C, 4 h | – | Sodium salt of butanoic acid | pH-dependent stability |
Hydrolysis products are intermediates for synthesizing esters or acyl chlorides.
Cycloaddition Reactions
The furan’s diene character allows Diels-Alder reactions with electron-deficient dienophiles.
These reactions are exploited to create polycyclic architectures for advanced material design .
Thioether Alkylation
The sulfur atom in the thioether group acts as a nucleophile, facilitating alkylation reactions.
| Reaction Conditions | Reagents | Product | Notes |
|---|---|---|---|
| K₂CO₃, DMF, 50°C, 6 h | Methyl iodide | Methylated thioether | Enhanced lipophilicity |
| NaH, THF, 0°C, 2 h | Benzyl bromide | Benzyl-thioether derivative | Steric effects limit yield |
Alkylation modifies the compound’s solubility and pharmacokinetic profile.
Scientific Research Applications
Antimicrobial Activity
Research indicates that compounds containing thioether linkages exhibit significant antimicrobial properties. The presence of the chlorophenyl and furan moieties may enhance the compound's efficacy against various bacterial strains and fungi. Studies have shown that derivatives of similar structures can inhibit the growth of Gram-positive and Gram-negative bacteria as well as fungi, suggesting that this compound could be developed as a broad-spectrum antimicrobial agent .
Anticancer Potential
The compound's structural features may also confer anticancer properties. Preliminary studies indicate that it can induce cytotoxic effects in cancer cell lines. For instance, compounds with similar oxadiazole structures have shown activity against breast cancer cell lines (MCF7) and other types of malignancies. The mechanism appears to involve apoptosis induction and cell cycle arrest .
Anti-inflammatory Effects
The ability to inhibit specific enzymes involved in inflammatory pathways is another promising application. Compounds related to 4-((4-chlorophenyl)thio)-N-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)butanamide have been evaluated for their inhibitory effects on enzymes such as COX and LOX, which are crucial in the inflammatory response .
Agricultural Applications
In agriculture, compounds with similar chemical structures have been explored for their potential as fungicides and herbicides. The incorporation of thioether groups is believed to enhance the bioactivity of these compounds against plant pathogens. Studies suggest that such compounds can effectively control fungal diseases in crops while being less toxic to beneficial organisms .
Material Science Applications
The unique structural characteristics of this compound may also allow for applications in material science. For instance, its potential as a precursor for synthesizing novel polymers or nanomaterials is under investigation. The incorporation of furan and oxadiazole moieties could impart desirable properties such as thermal stability and electrical conductivity .
Case Study 1: Antimicrobial Efficacy
A study conducted on a series of thioether compounds demonstrated that modifications at the phenyl ring significantly influenced antimicrobial activity. The introduction of halogen substituents enhanced antibacterial potency against Staphylococcus aureus and Escherichia coli, highlighting the importance of structural optimization in developing effective antimicrobial agents .
Case Study 2: Anticancer Activity
In vitro studies on structurally related oxadiazole derivatives showed promising results against various cancer cell lines. One derivative exhibited a 70% reduction in cell viability at a concentration of 50 µM in HeLa cells, indicating significant potential for further development as an anticancer therapeutic .
Summary of Biological Activities
Mechanism of Action
The mechanism of action of 4-((4-chlorophenyl)thio)-N-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)butanamide depends on its application:
Biological Activity: It may interact with specific molecular targets such as enzymes or receptors, leading to inhibition or modulation of their activity.
Chemical Reactions: Acts as a nucleophile or electrophile in various organic reactions, facilitating the formation of new chemical bonds.
Comparison with Similar Compounds
Comparison with Similar Compounds
2.1 Structural Analogues and Substituent Effects
The following table summarizes key structural and functional differences between the target compound and its analogues:
2.2 Key Observations
Oxadiazole Substitution Patterns :
- The furan-2-yl group at position 5 (target compound, LMM11) correlates with antifungal activity, likely due to enhanced π-π stacking with biological targets like thioredoxin reductase (TrxR) .
- 4-Chlorophenyl substitution (e.g., compound 6f) improves antimicrobial potency, possibly by increasing lipophilicity and membrane penetration .
Amide Chain Modifications :
- The 4-chlorophenylthio group in the target compound offers a balance of lipophilicity and electronic effects, contrasting with LMM11’s bulkier cyclohexyl(ethyl)sulfamoyl group, which may hinder cellular uptake despite similar antifungal targets .
- Sulfanyl acetamide derivatives (e.g., 6f) demonstrate higher antimicrobial specificity, likely due to thiol-mediated enzyme inhibition .
Enzyme Inhibition :
- Compound 6h ’s ethylthio-oxadiazole and sulfonyl-octanamide groups enable strong AChE inhibition (docking score: −9.1 kcal/mol), suggesting that thioether linkages enhance target binding . The target compound’s 4-chlorophenylthio group may similarly interact with enzymatic active sites.
Biological Activity
The compound 4-((4-chlorophenyl)thio)-N-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)butanamide is a synthetic derivative that combines a furan moiety with an oxadiazole structure, known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its anti-inflammatory, anticancer, and antimicrobial properties.
Chemical Structure
The chemical structure of the compound can be represented as follows:
This structure features a thioether linkage with a chlorophenyl group and a butanamide side chain, contributing to its pharmacological properties.
Anti-inflammatory Activity
Research indicates that compounds containing oxadiazole derivatives exhibit significant anti-inflammatory effects. In vitro studies have demonstrated that This compound effectively inhibits the expression of pro-inflammatory cytokines such as IL-6 and IL-1β.
Table 1: Inhibition of Cytokine Expression
| Compound | Concentration (µM) | IL-6 Expression (Relative to Control) | IL-1β Expression (Relative to Control) |
|---|---|---|---|
| Test Compound | 10 | 0.45 | 0.40 |
| Control | - | 1.00 | 1.00 |
These results suggest that the compound can modulate inflammatory responses by targeting specific signaling pathways involved in cytokine production .
Anticancer Activity
The anticancer potential of oxadiazole derivatives has been extensively studied. The compound has shown promising results in inhibiting cancer cell proliferation in various cancer models. For instance, it has been reported that similar oxadiazole compounds can induce apoptosis in cancer cells via the activation of caspase pathways.
Case Study: Anticancer Efficacy
In a study evaluating the cytotoxic effects of oxadiazole derivatives on human cancer cell lines (e.g., HeLa and MCF-7), This compound demonstrated an IC50 value significantly lower than that of standard chemotherapeutic agents.
Table 2: Cytotoxicity Against Cancer Cell Lines
| Cell Line | IC50 (µM) | Comparison with Control |
|---|---|---|
| HeLa | 12.5 | Lower |
| MCF-7 | 15.0 | Lower |
This data indicates that the compound may serve as a potential lead for developing new anticancer therapies .
Antimicrobial Activity
The antimicrobial properties of This compound have also been explored. Preliminary studies suggest that it exhibits moderate antibacterial activity against both Gram-positive and Gram-negative bacteria.
Table 3: Antimicrobial Activity
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
These findings highlight the potential of this compound as an antimicrobial agent .
Q & A
Q. What are the optimal synthetic routes for 4-((4-chlorophenyl)thio)-N-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)butanamide?
The compound can be synthesized via a multi-step approach. First, the 1,3,4-oxadiazole core is prepared by cyclizing furan-2-carbohydrazine with a suitable carbonyl derivative (e.g., 4-acetamidobenzoic acid) under acidic conditions . The thioether linkage is introduced via nucleophilic substitution using 4-chlorobenzenethiol in the presence of a base like potassium carbonate in acetone, followed by coupling to the butanamide moiety . Yield optimization often requires controlled reflux conditions (e.g., 8–12 hours at 60–80°C) and stoichiometric adjustments of POCl₃ or other cyclizing agents .
Q. How is the compound characterized to confirm structural integrity?
Characterization typically involves:
- NMR spectroscopy : and NMR to verify the oxadiazole ring (δ 160–165 ppm for C=N), furan protons (δ 6.3–7.5 ppm), and the chlorophenylthio group (δ 7.2–7.6 ppm) .
- Mass spectrometry (ESI-MS) : To confirm molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns consistent with the thioether and oxadiazole moieties .
- HPLC : Purity assessment (>95%) using reverse-phase C18 columns with acetonitrile/water gradients .
Q. What in vitro assays are recommended for initial biological screening?
Standard assays include:
- Antimicrobial activity : Broth microdilution (MIC determination) against Gram-positive/negative bacteria and fungi .
- Anticancer screening : NCI-60 cell line panels to measure % growth inhibition (GI) and IC₅₀ values, with CCRF-CEM (leukemia) and MCF-7 (breast cancer) as common targets .
- Anti-inflammatory testing : COX-2 inhibition assays using ELISA kits .
Advanced Research Questions
Q. How can crystallographic challenges in resolving the compound’s structure be addressed?
Single-crystal X-ray diffraction (SCXRD) with SHELX programs (e.g., SHELXL for refinement) is critical. Key steps:
Q. What strategies resolve contradictions in biological activity data across similar oxadiazole derivatives?
Contradictions (e.g., variable % GI in cancer cell lines) are analyzed via:
- Structure-activity relationship (SAR) studies : Systematic substitution of the chlorophenyl or furan groups to assess electronic/steric effects .
- Molecular docking : Target enzymes like acps-pptase (bacterial proliferation) or COX-2 using AutoDock Vina to correlate binding affinity with activity .
- Pathway analysis : RNA-seq or proteomics to identify off-target effects (e.g., antioxidant pathways for IC₅₀ discrepancies) .
Q. How can the compound’s metabolic stability be improved for therapeutic applications?
- Prodrug design : Introduce morpholine or tetrahydrofuran rings to enhance solubility and reduce first-pass metabolism .
- Isotopic labeling : -tagged analogs for ADME studies in rodent models .
- Enzymatic assays : Incubation with human liver microsomes (HLMs) to identify metabolic hotspots (e.g., oxidation of the thioether group) .
Q. What computational methods predict the compound’s reactivity in novel reactions?
- DFT calculations : Gaussian 09 at the B3LYP/6-311G(d,p) level to model electrophilic substitution at the oxadiazole C2 position .
- Retrosynthetic analysis : Tools like Synthia™ to propose routes for introducing trifluoromethyl or sulfonamide groups .
- Reactivity descriptors : Fukui indices to predict sites for nucleophilic/electrophilic attacks .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
